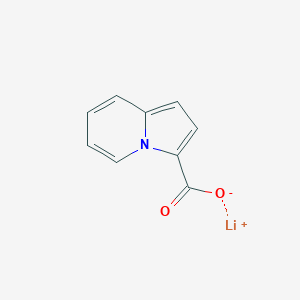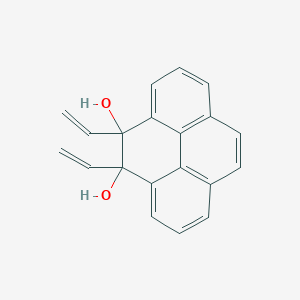
4,5-Diethenyl-4,5-dihydro-4,5-pyrenediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Diethenyl-4,5-dihydro-4,5-pyrenediol is a chemical compound with the molecular formula C20H16O2 and a molecular weight of 288.35 g/mol. It is an intermediate in the synthesis of Benzo[e]pyrene, an isomer of benzopyrene that exhibits mutagenic and carcinogenic activity in rodents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diethenyl-4,5-dihydro-4,5-pyrenediol typically involves the reaction of pyrene derivatives under specific conditions. One common method involves the use of vinylation reactions where pyrene is reacted with vinyl compounds in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound is not widely documented. it is likely produced in specialized chemical manufacturing facilities that handle complex organic syntheses. The production process would involve stringent control of reaction conditions to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Diethenyl-4,5-dihydro-4,5-pyrenediol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydro compound to its corresponding quinone or other oxidized forms.
Reduction: The compound can be reduced to form different hydro derivatives.
Substitution: Various substituents can be introduced into the molecule through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
4,5-Diethenyl-4,5-dihydro-4,5-pyrenediol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and other organic compounds.
Biology: The compound’s derivatives are studied for their biological activities, including mutagenic and carcinogenic properties.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in understanding its interactions with biological systems.
Industry: It is used in the production of advanced materials and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of 4,5-Diethenyl-4,5-dihydro-4,5-pyrenediol involves its interaction with cellular components, leading to various biochemical effects. The compound can induce cell death by activating caspase pathways, which are involved in apoptosis. It also interacts with DNA, leading to mutagenic and carcinogenic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dihydro-4,5-pyrenediol: A similar compound with the molecular formula C16H12O2 and a molecular weight of 236.27 g/mol.
cis-4,5-Dihydroxy-4,5-dihydropyrene: Another related compound with similar structural features.
Uniqueness
4,5-Diethenyl-4,5-dihydro-4,5-pyrenediol is unique due to its specific vinyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C20H16O2 |
|---|---|
Molekulargewicht |
288.3 g/mol |
IUPAC-Name |
4,5-bis(ethenyl)pyrene-4,5-diol |
InChI |
InChI=1S/C20H16O2/c1-3-19(21)15-9-5-7-13-11-12-14-8-6-10-16(18(14)17(13)15)20(19,22)4-2/h3-12,21-22H,1-2H2 |
InChI-Schlüssel |
ZYFXKLHFIUIDOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1(C2=CC=CC3=C2C4=C(C=CC=C4C1(C=C)O)C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15290343.png)
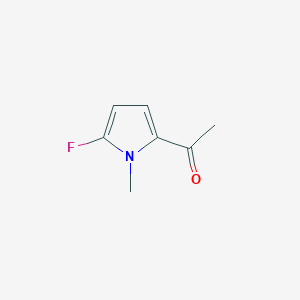
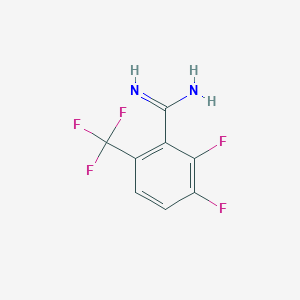
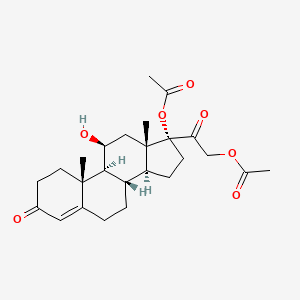
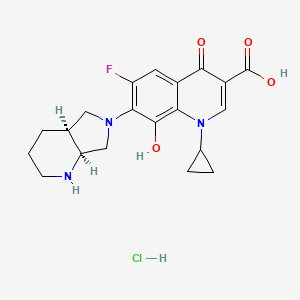
![1-[2-Deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-erythro-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15290369.png)
![2-[5-(4-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B15290377.png)
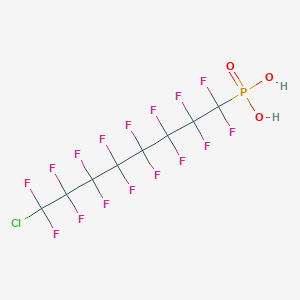

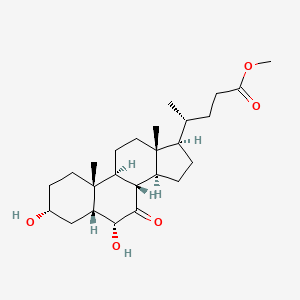
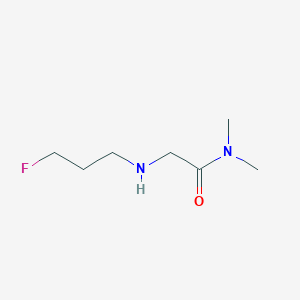
![2,2-Difluoro-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B15290398.png)
![ethyl (E)-3-[3,4-bis(phenylmethoxy)phenyl]-2-methylprop-2-enoate](/img/structure/B15290403.png)
